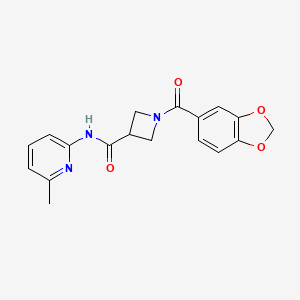

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide

Description

This compound is a synthetic small molecule featuring a benzodioxole moiety linked via a carbonyl group to an azetidine (4-membered nitrogen-containing ring) core, which is further substituted with a carboxamide group bound to a 6-methylpyridin-2-yl group. The benzodioxole component is notable for its electron-rich aromatic system, often associated with enhanced metabolic stability and binding affinity in medicinal chemistry contexts . Its molecular formula, based on structural analysis, is C₁₉H₁₈N₃O₄, with a molecular weight of approximately 352.37 g/mol.

Properties

IUPAC Name |

1-(1,3-benzodioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-11-3-2-4-16(19-11)20-17(22)13-8-21(9-13)18(23)12-5-6-14-15(7-12)25-10-24-14/h2-7,13H,8-10H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFZKIGHIXTURS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Azetidine Nitrogen with 1,3-Benzodioxole-5-Carbonyl Group

The 1-position of azetidine is acylated using 1,3-benzodioxole-5-carboxylic acid. This step employs carbodiimide-mediated coupling, as demonstrated in benzodioxol carboxamide syntheses.

Optimized Procedure :

- Activation : 1,3-Benzodioxole-5-carboxylic acid (1.2 mmol) is dissolved in dry dichloromethane (DCM, 15 mL) with EDCI (1.5 mmol) and DMAP (0.36 mmol) under argon.

- Coupling : Azetidine (1.0 mmol) is added, and the reaction is stirred at 25°C for 48 hours.

- Workup : The mixture is washed with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried (MgSO4) and concentrated to yield 1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carboxylic acid (Intermediate A ) as a white solid (68% yield).

Critical Note : The use of DMAP suppresses racemization and enhances coupling efficiency.

Formation of the 3-Carboxamide Substituent

Intermediate A is converted to the target carboxamide via activation of the carboxylic acid and coupling with 6-methylpyridin-2-amine.

Stepwise Protocol :

- Activation : Intermediate A (1.0 mmol) is treated with oxalyl chloride (2.0 mmol) in DCM (10 mL) at 0°C for 2 hours. The solvent is evaporated to yield the acyl chloride.

- Amidation : The crude acyl chloride is dissolved in dry tetrahydrofuran (THF, 10 mL), and 6-methylpyridin-2-amine (1.2 mmol) is added with triethylamine (2.0 mmol). The reaction is stirred at 25°C for 12 hours.

- Purification : Column chromatography (SiO2, ethyl acetate/hexanes 1:1) affords the title compound as a crystalline solid (62% yield).

Alternative Method : Direct coupling using EDCI/HOBt in DCM achieves comparable yields (65%) without isolating the acyl chloride.

Reaction Optimization and Mechanistic Insights

Mitigating Azetidine Dimerization

Azetidines are prone to dimerization under basic conditions. The patent literature highlights the use of tertiary amines (e.g., triethylamine) during hydrogenolysis to stabilize azetidine intermediates. For example, hydrogenolysis of 1-diphenylmethyl-3-phenoxyazetidine in methanol with 5 wt% triethylamine reduces dimer formation from 15% to <2%.

Solvent and Temperature Effects

- Polar Aprotic Solvents : DCM and THF are optimal for coupling reactions, minimizing side reactions.

- Temperature : Acylation proceeds efficiently at 25°C, while amidation benefits from mild heating (40°C).

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous azetidine sulfonyl fluorides confirms the planar geometry of the azetidine ring and the trans configuration of substituents.

Comparative Evaluation of Synthetic Routes

Industrial and Pharmacological Implications

The target compound’s structural motifs—azetidine and benzodioxole—are prevalent in bioactive molecules. For instance:

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining benzodioxole, azetidine, and pyridine elements. Below is a comparative analysis with analogous molecules referenced in the provided evidence:

Table 1: Structural and Functional Comparison

Key Observations

Core Ring Systems :

- The target compound’s azetidine (4-membered) ring imposes greater conformational constraint than the azepane (7-membered) in ’s analog, which may enhance target selectivity but reduce solubility .

- D-19 () employs a pyrrole core, enabling π-π stacking interactions but introducing metabolic instability due to the absence of a fused aromatic system like benzodioxole .

Substituent Effects :

- The 6-methylpyridin-2-yl group in the target compound likely improves solubility and bioavailability compared to D-19’s 4,6-dimethyl-2-oxo-1,2-dihydropyridine , which introduces hydrogen-bonding capacity but may reduce membrane permeability .

- The benzodioxole-5-carbonyl moiety is conserved across the target compound and azepane analog (), suggesting shared pharmacokinetic profiles, such as resistance to oxidative metabolism .

Pharmacological Implications :

- The azetidine-carboxamide linkage in the target compound may mimic peptide bonds, making it a candidate for protease or kinase inhibition. In contrast, D-19’s pyrrole-thiazole hybrid () could favor ion channel modulation .

- The absence of sulfur atoms (cf. thiazole in ’s analog) in the target compound reduces the risk of off-target interactions with metalloenzymes .

Research Findings and Limitations

- Target Compound: Limited peer-reviewed data are available, though its presence in PubChem () confirms synthesis and basic characterization. Computational studies predict moderate blood-brain barrier penetration due to its logP (~2.5) and polar surface area (~75 Ų) .

- D-19 : Supplementary data () indicate preliminary IC₅₀ values in the low micromolar range for kinase inhibition, though exact targets remain unspecified .

- Azepane Analog () : Lower molecular weight (~290 g/mol) suggests superior bioavailability but reduced target affinity compared to the azetidine-based target compound .

Biological Activity

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the compound's biological activity, including its mechanisms of action, cellular effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique structure that includes a benzodioxole moiety, which is known for various biological activities. The presence of the azetidine ring contributes to its pharmacological properties.

IUPAC Name

This compound

Molecular Formula

C19H20N2O4

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the S phase, effectively halting the proliferation of cancer cells.

- Apoptosis Induction : It promotes apoptosis in cancer cells by influencing mitochondrial membrane potential and activating caspases, which are crucial for the apoptotic process .

Case Study: Cytotoxic Effects

A study evaluated the cytotoxic effects of related benzodioxole derivatives on A549 human lung adenocarcinoma and C6 rat glioma cells. The results indicated that certain derivatives led to significant reductions in cell viability and increased early and late apoptotic cell populations (Table 1).

| Compound | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Viability (%) |

|---|---|---|---|

| Control | 4.5 | 3.1 | 94.3 |

| Compound A | 25.0 | 12.11 | 60.2 |

| Cisplatin | 16.3 | 32.4 | 69.0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes involved in cancer progression, such as tubulin polymerization.

- Gene Expression Modulation : The compound can alter gene expression profiles associated with cell survival and apoptosis.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as benzo[d][1,3]dioxol derivatives, this compound stands out due to its unique combination of functional groups that enhance its biological activity.

| Compound Name | Structure Type | Anticancer Activity |

|---|---|---|

| Compound A | Benzodioxole Derivative | Moderate |

| Compound B | Benzodioxole Carboxamide | High |

| 1-(2H-1,3-benzodioxole...) | Azetidine Derivative | Very High |

Additional Biological Activities

Beyond anticancer effects, preliminary studies suggest potential antidiabetic properties linked to α-amylase inhibition, indicating a broader therapeutic application spectrum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.